An In-Depth Technical Guide to 3-Bromo-2-hydroxy-6-picoline
An In-Depth Technical Guide to 3-Bromo-2-hydroxy-6-picoline
Section 1: Introduction and Scope
3-Bromo-2-hydroxy-6-picoline, a substituted pyridine derivative, serves as a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a pyridine core functionalized with a bromine atom, a hydroxyl group, and a methyl group, imparts a versatile reactivity profile. This makes it an attractive scaffold for the development of novel pharmaceutical agents and other high-value chemical entities. Research suggests that compounds derived from this core may possess a range of biological activities, including potential antimicrobial and anti-inflammatory properties, highlighting its significance for drug development professionals.[1]
This technical guide provides a comprehensive examination of 3-Bromo-2-hydroxy-6-picoline, designed for researchers, chemists, and drug development scientists. We will delve into its core chemical and physical properties, spectroscopic signature, established synthetic protocols, key chemical reactions, and critical safety considerations. The insights herein are intended to facilitate its effective application in the laboratory and accelerate research and development timelines.
Section 2: Molecular Identity and Physicochemical Properties
The formal identification of a chemical compound is foundational to its study and application. 3-Bromo-2-hydroxy-6-picoline is systematically named and is also recognized by its tautomeric form, 3-Bromo-6-methyl-2-pyridone. This pyridinone-pyridinol tautomerism is a characteristic feature of 2-hydroxypyridines, where the proton can reside on either the oxygen or the ring nitrogen atom. This equilibrium can be influenced by the solvent, pH, and temperature, which is a critical consideration for reaction design.
Chemical Structure and Tautomerism
The structural identity and tautomeric equilibrium are visualized below.
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
Core Compound Data & Physicochemical Properties
The fundamental properties of 3-Bromo-2-hydroxy-6-picoline are summarized below. It is important to note that some reported physical properties may correspond to its closely related isomers or tautomers due to the common interchangeability in naming within chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-6-methylpyridin-2-ol | N/A |
| Synonyms | 3-Bromo-2-hydroxy-6-picoline, 3-Bromo-6-methyl-2-pyridone | [2] |
| CAS Number | 374633-33-7 | [1][3] |
| Molecular Formula | C₆H₆BrNO | [1][3] |
| Molecular Weight | 188.02 g/mol | [1][3] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 200-204 °C (for isomer 3-Bromo-6-hydroxy-2-methylpyridine) | [2] |
| Boiling Point | 326.8 °C at 760 mmHg | [3] |
| Density | ~1.7 g/cm³ | [3] |
Section 3: Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. The key features expected in ¹H NMR, ¹³C NMR, and Mass Spectrometry are outlined below.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the pyridine ring will appear as doublets, with coupling constants characteristic of their positions. The methyl group will present as a singlet, typically in the range of 2.2-2.5 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
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¹³C NMR Spectroscopy : The carbon spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carbons attached to electronegative atoms like bromine, oxygen, and nitrogen will be shifted downfield).
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Mass Spectrometry (MS) : Mass spectrometry is a definitive tool for confirming molecular weight and elemental composition. The mass spectrum of 3-Bromo-2-hydroxy-6-picoline will exhibit a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of approximately 187 and a second peak (M+2) at m/z 189 of nearly equal intensity.[1] This characteristic 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[1]
Section 4: Synthesis and Purification
A reliable synthetic route is paramount for obtaining high-purity material for research and development. A common and effective method for synthesizing 3-Bromo-2-hydroxy-6-picoline proceeds from 2-amino-6-picoline.
Synthetic Workflow Diagram
The following diagram illustrates the key transformations in the synthesis.
Caption: General synthetic workflow from 2-amino-6-picoline.
Experimental Protocol: Synthesis via Diazotization
This protocol describes a representative synthesis involving bromination followed by a diazotization-hydroxylation sequence.[1]
Causality Statement: This multi-step synthesis is designed for regioselective functionalization. The initial bromination targets the electron-rich position of the aminopyridine. The subsequent Sandmeyer-type reaction, involving diazotization of the amino group followed by hydrolysis, is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring. Performing the diazotization at low temperatures (0-5 °C) is critical to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and maximizing yield.
Step-by-Step Methodology:
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Bromination: Dissolve 2-amino-6-picoline in a suitable solvent (e.g., acetic acid). Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, while maintaining the temperature between 0-10 °C. The reaction progress should be monitored by TLC or LC-MS. Upon completion, the reaction is quenched and the intermediate, 3-bromo-2-amino-6-picoline, is isolated.
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Diazotization: Suspend the isolated 3-bromo-2-amino-6-picoline in an aqueous acidic solution (e.g., H₂SO₄ or HCl). Cool the mixture to 0-5 °C in an ice-salt bath.
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Hydroxylation: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled suspension from Step 2, ensuring the temperature does not exceed 5 °C. Stir the mixture at this temperature for 1-2 hours.
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Work-up: Slowly warm the reaction mixture to room temperature and then gently heat (e.g., to 50-60 °C) until nitrogen evolution ceases. Cool the mixture and neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the crude product.
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Purification: Collect the solid product by filtration. The crude 3-Bromo-2-hydroxy-6-picoline can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product in high purity.
Section 5: Chemical Reactivity and Synthetic Utility
The utility of 3-Bromo-2-hydroxy-6-picoline as a synthetic intermediate stems from the distinct reactivity of its functional groups. The pyridine ring, the hydroxyl group, and the bromine atom all serve as handles for further molecular elaboration.
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Hydroxyl Group Reactivity: The hydroxyl group can be alkylated to form ethers or acylated to form esters. It can also be converted to a better leaving group (e.g., triflate), enabling subsequent nucleophilic substitution reactions.
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Bromine Atom Reactivity: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position, allowing for the introduction of a wide array of substituents.
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Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring can be protonated or alkylated. The ring itself can participate in various transformations, although its reactivity is modulated by the existing electron-donating (hydroxyl, methyl) and electron-withdrawing (bromo) groups.
Key Reaction Pathways
Caption: Potential synthetic transformations of the title compound.
Section 6: Applications in Research and Drug Development
3-Bromo-2-hydroxy-6-picoline is a valuable intermediate in the synthesis of complex molecules for various applications, most notably in medicinal chemistry.
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Pharmaceutical Intermediate: The compound's structure is a key component in the synthesis of active pharmaceutical ingredients (APIs). Its versatile functional groups allow medicinal chemists to systematically modify the molecule to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. It is particularly noted for its use as an intermediate in the development of drugs targeting neurological disorders.[4]
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Scaffold for Library Synthesis: In drug discovery, generating libraries of related compounds is crucial for screening and identifying new therapeutic leads. The reactivity of this picoline derivative makes it an ideal starting point for creating diverse chemical libraries through combinatorial chemistry approaches.
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Agrochemicals: Beyond pharmaceuticals, substituted pyridines are also integral to the development of modern agrochemicals, where they can contribute to the creation of effective and selective herbicides, fungicides, and insecticides.[4]
Section 7: Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling 3-Bromo-2-hydroxy-6-picoline. The compound is classified as hazardous, and all personnel must be familiar with its safety profile.
GHS Hazard Classification
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][3] |
| Skin Irritation | H315 | Causes skin irritation | [1][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [1][3] |
| Signal Word | Warning | [1][3] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[5]
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Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][6]
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Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat or long-sleeved clothing to prevent skin contact.[5] Contaminated clothing should be removed and laundered before reuse.
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Respiratory Protection: If engineering controls are insufficient or for emergency use, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates is required.[5]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.
Section 8: References
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Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-3,5-dibromo-6-methylpyridine. [Link]
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Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-6-(hydroxymethyl)pyridine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Advancing Drug Discovery: The Role of 3-Bromo-6-hydroxy-2-methylpyridine in Medicinal Chemistry. [Link]




